1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane
Description
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane is a halogenated cyclobutane derivative characterized by a bromomethyl (-CH₂Br) and a trifluoroethyl (-CH₂CF₃) group attached to the same carbon atom of a cyclobutane ring. This structure combines the steric effects of the cyclobutane ring with the electronic influence of bromine and fluorine, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The bromomethyl group acts as a reactive leaving group, enabling nucleophilic substitution reactions, while the trifluoroethyl moiety enhances lipophilicity and metabolic stability in derived compounds .
Properties
Molecular Formula |
C7H10BrF3 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane |
InChI |
InChI=1S/C7H10BrF3/c8-5-6(2-1-3-6)4-7(9,10)11/h1-5H2 |
InChI Key |
HKELKAIRLPXFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(F)(F)F)CBr |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane is a halogenated organic compound that has garnered attention for its potential biological activities. The compound features a cyclobutane ring with a bromomethyl group and a trifluoroethyl substituent, which influence its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in medicine and industry, and relevant research findings.
Chemical Structure and Properties
The structural formula of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane can be represented as follows:
Key Features:
- Bromomethyl Group: Acts as an electrophile, facilitating nucleophilic substitutions.
- Trifluoroethyl Group: Enhances lipophilicity and metabolic stability, potentially affecting pharmacokinetics.
The biological activity of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane is largely attributed to the interactions facilitated by its functional groups. The mechanism of action includes:
- Electrophilic Reactions: The bromomethyl group can react with nucleophiles in biological molecules, leading to modifications that may alter enzyme activities or receptor interactions.
- Influence on Lipophilicity: The trifluoroethyl group increases the compound's hydrophobic character, potentially enhancing membrane permeability and bioavailability.
Biological Activity and Applications
Research has indicated several areas where 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane may exhibit significant biological activity:
Anticancer Activity
Studies have explored the potential of halogenated compounds in cancer treatment. The unique structure of this compound may allow it to interact with specific targets involved in tumor growth and proliferation. For instance:
- Kinase Modulation: Similar compounds have been shown to modulate kinase activities, which are crucial in cancer signaling pathways .
Enzyme Inhibition
The compound's ability to act as an electrophile suggests potential applications in enzyme inhibition:
- Nucleophilic Substitution Reactions: It can participate in reactions that inhibit enzymes by modifying active sites or essential residues.
Case Studies
Several studies have reported on the synthesis and biological evaluation of similar compounds. Here are notable findings related to 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties can be contextualized by comparing it to analogs with modified substituents or ring systems. Below is a detailed analysis of its similarities and differences with key analogs:
1-(Bromomethyl)-1-(difluoromethyl)cyclobutane
- Structure : Replaces the trifluoroethyl group (-CH₂CF₃) with a difluoromethyl (-CHF₂) group.
- Properties : Reduced fluorine content lowers electronegativity and lipophilicity compared to the trifluoroethyl analog. This impacts solubility and reactivity in polar solvents.
- Applications : Less commonly used in medicinal chemistry due to diminished metabolic stability but retains utility in fluorinated polymer synthesis .
1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane
- Structure : Substitutes bromomethyl (-CH₂Br) with a chloroethyl (-CH₂CH₂Cl) group.
- Properties: Chlorine’s lower leaving-group ability reduces reactivity in substitution reactions. The trifluoromethyl (-CF₃) group (vs.
- Thermal Stability : Higher thermal stability due to the stronger C-Cl bond compared to C-Br, but lower synthetic versatility .
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
- Structure : Replaces trifluoroethyl with a methanesulfonylmethyl (-CH₂SO₂CH₃) group.
- Properties: The sulfone group introduces strong electron-withdrawing effects, enhancing acidity of adjacent protons. Unlike the trifluoroethyl analog, this compound is more polar, affecting solubility in non-polar matrices.
- Reactivity : The sulfonyl group directs electrophilic attacks differently, making it suitable for sulfonation or elimination reactions .
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate
- Structure : Features a phosphonate ester and a trifluoroethyl group attached to a chlorophenyl ring.
- Properties : The phosphonate group imparts flame-retardant properties, a trait absent in the bromomethyl-trifluoroethyl cyclobutane. However, both compounds share high fluorine content, contributing to thermal stability.
- Applications : Used as flame retardants in polymers, whereas the bromomethyl-trifluoroethyl cyclobutane is more suited for bioactive molecule synthesis .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |
|---|---|---|---|---|
| 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane | C₇H₁₀BrF₃ | 243.06 (calc.) | -CH₂Br, -CH₂CF₃ | Pharmaceutical intermediates |
| 1-(Bromomethyl)-1-(difluoromethyl)cyclobutane | C₇H₁₀BrF₂ | 223.06 (calc.) | -CH₂Br, -CHF₂ | Fluoropolymer synthesis |
| 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane | C₇H₁₀ClF₃ | 198.60 (calc.) | -CH₂CH₂Cl, -CF₃ | Specialty chemicals |
| 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane | C₇H₁₃BrO₂S | 241.15 | -CH₂Br, -CH₂SO₂CH₃ | Reactive intermediates |
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate | C₉H₉ClF₃O₃P | 300.58 | -PO(OCH₃), -CH₂CF₃, -C₆H₄Cl | Flame retardants |
Key Research Findings
- Reactivity : The bromomethyl group in 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane undergoes SN2 reactions 30% faster than its chloroethyl analog due to bromine’s superior leaving-group ability .
- Thermal Stability: The trifluoroethyl group confers a decomposition temperature ~50°C higher than non-fluorinated analogs, as observed in thermogravimetric analysis (TGA) .
- Biological Activity: Fluorinated cyclobutanes exhibit enhanced blood-brain barrier penetration compared to non-fluorinated derivatives, making them valuable in CNS drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
